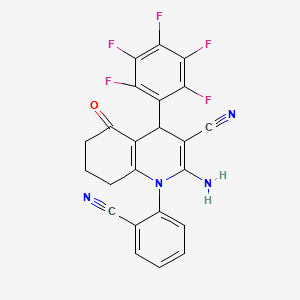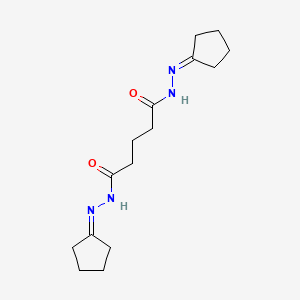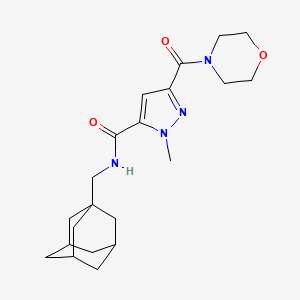![molecular formula C17H16FNO B10959226 (2E)-3-[(2,3-dimethylphenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B10959226.png)
(2E)-3-[(2,3-dimethylphenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[(2,3-dimethylphenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2,3-dimethylphenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2,3-dimethylaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be recycled also enhances the sustainability of the process.
化学反応の分析
Types of Reactions
(2E)-3-[(2,3-dimethylphenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typically employed.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives.
科学的研究の応用
(2E)-3-[(2,3-dimethylphenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of (2E)-3-[(2,3-dimethylphenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways, which are involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- (2E)-3-(4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- (2E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Uniqueness
(2E)-3-[(2,3-dimethylphenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both 2,3-dimethylphenyl and 4-fluorophenyl groups, which confer distinct electronic and steric properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H16FNO |
|---|---|
分子量 |
269.31 g/mol |
IUPAC名 |
(E)-3-(2,3-dimethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16FNO/c1-12-4-3-5-16(13(12)2)19-11-10-17(20)14-6-8-15(18)9-7-14/h3-11,19H,1-2H3/b11-10+ |
InChIキー |
FOXDWLAEBUNWQJ-ZHACJKMWSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)F)C |
正規SMILES |
CC1=C(C(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959156.png)
![3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10959173.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10959181.png)

![N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959184.png)

![N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10959191.png)
![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10959200.png)
![(4E)-4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10959213.png)
![[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10959220.png)
![Propyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10959229.png)

![Ethyl 2-{cyclopentyl[(4-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10959239.png)
